![molecular formula C18H22O6S2 B3052976 1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene CAS No. 49662-28-4](/img/structure/B3052976.png)
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene is a complex organic compound with the molecular formula C18H22O6S2 and a molecular weight of 398.49368 . This compound is characterized by its unique structure, which includes a benzene ring substituted with methyl and sulfonyloxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene involves multiple steps. One common synthetic route includes the reaction of 4-methylphenol with butane-2,3-diol in the presence of a sulfonylating agent such as p-toluenesulfonyl chloride. The reaction conditions typically involve the use of a base like pyridine and a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyloxy groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The pathways involved may include covalent modification of active sites or allosteric regulation .
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene can be compared with other similar compounds such as:
1-methyl-4-(methylsulfonyl)benzene: This compound has a simpler structure with only one sulfonyl group, making it less reactive in certain chemical reactions.
1-methyl-4-(4-methylphenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene: This compound has an additional alkyne group, which can participate in different types of chemical reactions, providing more versatility in synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Eigenschaften
CAS-Nummer |
49662-28-4 |
---|---|
Molekularformel |
C18H22O6S2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-14-4-8-17(9-5-14)25(19,20)23-13-12-16(3)24-26(21,22)18-10-6-15(2)7-11-18/h4-11,16H,12-13H2,1-3H3 |
InChI-Schlüssel |
YSOXTCSGMGOBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Key on ui other cas no. |
49662-28-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.